

Krestin in Oncology: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Krestin**

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This guide provides a comprehensive comparison of clinical trial outcomes for **Krestin** (PSK), a protein-bound polysaccharide, used as an adjuvant immunotherapeutic agent in various cancers. The following sections present quantitative data from key clinical trials, detailed experimental protocols, and visualizations of its mechanism of action and clinical trial workflows.

Gastric Cancer Clinical Trials: An Overview of Adjuvant Immunotherapy

Krestin has been extensively studied in Japan as an adjunct to standard chemotherapy for gastric cancer following surgical resection. Multiple studies and meta-analyses have suggested a survival benefit with the addition of PSK.

Quantitative Outcomes of Key Gastric Cancer Trials

Trial Identifier/Reference	Patient Population	Treatment Arms	No. of Patients	Key Outcomes
Nakazato et al. (1994)[1]	Curatively resected gastric cancer	A: Mitomycin C + Fluorouracil B: Mitomycin C + Fluorouracil + PSK	A: 132 B: 130	5-Year Disease-Free Survival: A: 59.4% B: 70.7% (p=0.047) 5-Year Overall Survival: A: 60.0% B: 73.0% (p=0.044)
Mitomi et al. (1986)[2]	Gastrectomy for gastric cancer	Control vs. PSK + Mitomycin C, Adriamycin, Tegafur	168	Improved overall survival in the PSK group (statistical significance reported). Improved survival in stages III and IV.
Meta-Analysis (2010)[3]	Resectable gastric cancer	Surgery alone vs. Adjuvant Chemotherapy (Fluorouracil-based)	3,838 (from 17 trials)	Adjuvant chemotherapy showed a significant benefit in overall survival (HR 0.82, 95% CI 0.76-0.90, p < 0.001) and disease-free survival (HR 0.82, 95% CI 0.75-0.90, p < 0.001). 5-year overall survival increased from 49.6% to 55.3%

with
chemotherapy.

Experimental Protocol: Nakazato et al. (1994)

This randomized controlled trial aimed to evaluate the efficacy of PSK in addition to standard chemotherapy after curative gastrectomy.[\[1\]](#)

- Patient Selection: Patients with curatively resected gastric cancer were enrolled from 46 institutions in central Japan.
- Randomization: 262 patients were randomly assigned to receive either standard chemotherapy alone or standard chemotherapy with PSK.
- Treatment Regimen:
 - Standard Treatment Group: Intravenous mitomycin C and oral fluorouracil.
 - PSK Group: Standard chemotherapy plus oral PSK.
- Follow-up: The minimum follow-up period was 5 years, with a range of 5-7 years.
- Endpoints: The primary endpoints were the 5-year disease-free survival rate and the 5-year overall survival rate.

Colorectal Cancer Clinical Trials: Investigating Adjuvant Benefits

Similar to gastric cancer, **Krestin** has been evaluated as an adjuvant therapy for colorectal cancer in conjunction with chemotherapy.

Quantitative Outcomes of Key Colorectal Cancer Trials

Trial Identifier/Reference	Patient Population	Treatment Arms	No. of Patients	Key Outcomes
Mitomi et al. (1992)[4][5]	Curatively resected colorectal cancer	A: Mitomycin C + 5-Fluorouracil (5-FU) B: Mitomycin C + 5-FU + PSK	A (Control): ~224 B (PSK): ~224	Statistically significant improvement in disease-free survival (p=0.013) and overall survival (p=0.013) in the PSK group.
Meta-Analysis (Sakamoto et al., 2006)	Curatively resected colorectal cancer	Chemotherapy vs. Chemotherapy + PSK	1,094 (from 3 trials)	Overall Survival: Risk ratio 0.71 (95% CI: 0.55–0.90; P=0.006) in favor of the PSK group. Disease-Free Survival: Risk ratio 0.72 (95% CI: 0.58–0.90; P=0.003) in favor of the PSK group.

Experimental Protocol: Mitomi et al. (1992)

This randomized, controlled trial investigated the benefit of adding PSK to standard adjuvant chemotherapy for curatively resected colorectal cancer.[4][5]

- Patient Enrollment: 462 patients were registered from 35 institutions between March 1985 and February 1987. 448 patients were eligible for the study.
- Treatment Arms:

- Control Group: Received mitomycin C intravenously on the day of and the day after surgery, followed by oral 5-fluorouracil (5-FU) for over six months.
- PSK Group: Received the same chemotherapy regimen as the control group, plus oral PSK for over three years.
- Follow-up: The median follow-up time was four years.
- Endpoints: The primary outcomes were disease-free survival and overall survival.

Lung Cancer Clinical Trials: Adjuvant Therapy with Radiotherapy

Krestin has also been studied in the context of non-small cell lung cancer (NSCLC), typically as an adjuvant to radiotherapy.

Quantitative Outcomes of a Key Lung Cancer Trial

Trial Identifier/Reference	Patient Population	Treatment Arms	No. of Patients	Key Outcomes
Hayakawa et al. (1993, 1997) ^{[6][7][8]}	Stage I-III non-small cell lung cancer treated with definitive radiotherapy	A: Radiotherapy alone (responders) B: Radiotherapy + Adjuvant PSK (responders)	225 (total patients receiving RT + PSK)	5-Year Survival (Stages I-II): A: 17% B: 39% 5-Year Survival (Stage III): A: 8% B: 26% (Differences were statistically significant)

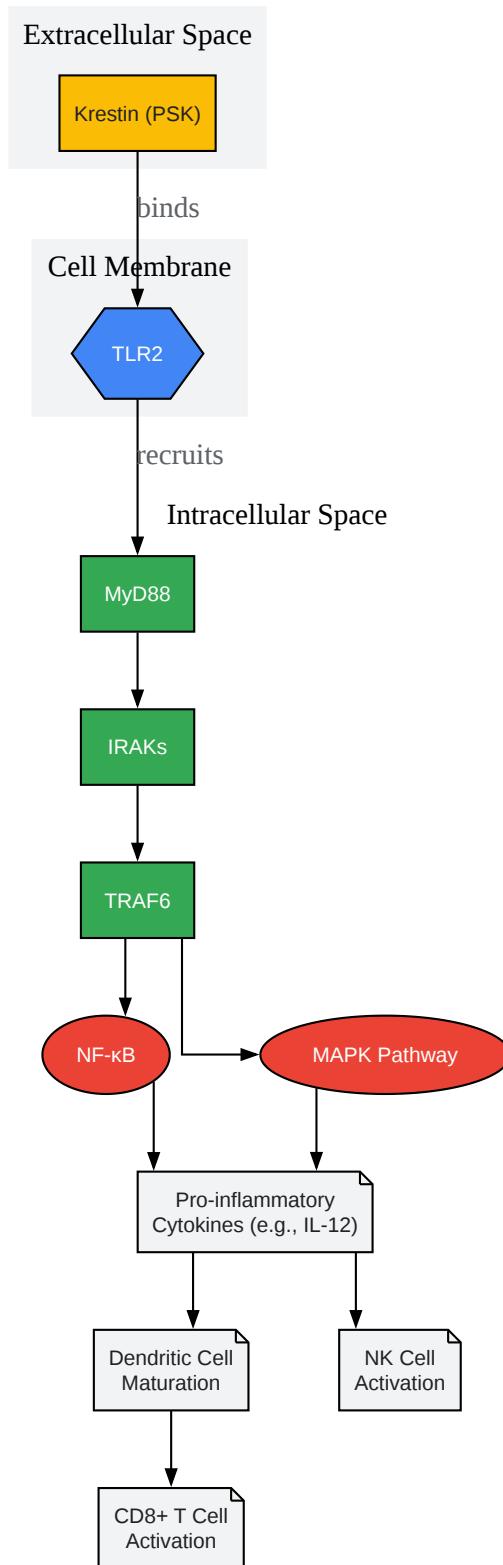
Experimental Protocol: Hayakawa et al. (1993, 1997)

This study evaluated the efficacy of PSK as an adjuvant treatment following radical radiotherapy for NSCLC.^{[6][7][8]}

- Patient Cohort: 225 patients with NSCLC treated with radiotherapy and adjuvant PSK between 1976 and 1989 were analyzed. A significant portion (76%) had squamous cell carcinoma.
- Treatment Regimen:
 - Patients first received definitive radiotherapy.
 - In patients with squamous cell carcinoma who showed a satisfactory tumor response (complete or partial) to radiotherapy, adjuvant PSK was administered.
- Comparison Group: The outcomes of the PSK-treated group were compared to those of responders to radiotherapy who did not receive PSK.
- Endpoint: The primary endpoint was the 5-year survival rate.

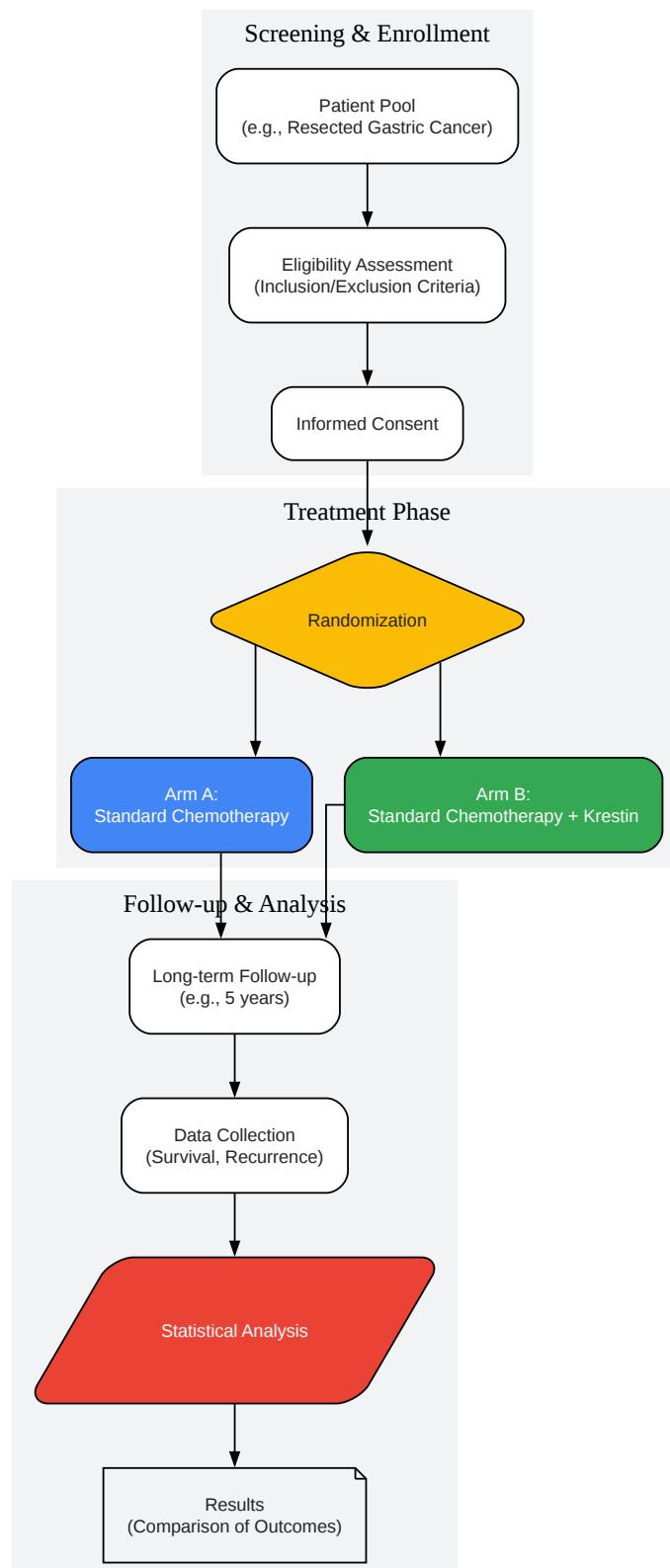
Mechanism of Action: Krestin as a Toll-Like Receptor 2 Agonist

Krestin's anti-tumor effects are primarily attributed to its immunomodulatory properties. It is a potent and selective agonist of Toll-like receptor 2 (TLR2).^[9] This activation triggers a downstream signaling cascade that enhances both innate and adaptive immune responses.

[Click to download full resolution via product page](#)**Krestin's TLR2-mediated signaling pathway.**

Representative Clinical Trial Workflow

The workflow for a typical randomized controlled trial investigating **Krestin** as an adjuvant therapy is depicted below.

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- To cite this document: BenchChem. [Krestin in Oncology: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180457#cross-study-comparison-of-krestin-clinical-trial-outcomes>]

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